molecular formula C22H28O4 B1231902 Galbulin CAS No. 521-54-0

Galbulin

Cat. No.: B1231902
CAS No.: 521-54-0
M. Wt: 356.5 g/mol
InChI Key: WYBOVISLCPAJFV-QLEMLULZSA-N
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Description

Galbulin is an organic compound belonging to the cyclolignan family, which are known for their diverse bioactivities . The total synthesis of (±)-Galbulin has been achieved from 3,4-dimethoxy-phenylacetic acid, with key synthetic steps involving Horner-Wadsworth-Emmons and Friedel-Crafts reactions . The chemical identifier for this compound is 521-54-0 . As a research chemical, it is solely intended for industrial and scientific research purposes. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use of any kind. Please note that specific data on its mechanism of action, specific research applications, and biological targets are areas for further investigation and are not well-documented in the readily available scientific literature.

Properties

IUPAC Name

(1S,2S,3R)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-9-16-11-20(25-5)21(26-6)12-17(16)22(14(13)2)15-7-8-18(23-3)19(10-15)24-4/h7-8,10-14,22H,9H2,1-6H3/t13-,14+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBOVISLCPAJFV-QLEMLULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200100
Record name Galbulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-54-0
Record name (-)-Galbulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galbulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galbulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Galbulin can be achieved through several methods. One notable approach is the enantioselective total synthesis via organocatalytic domino Michael–Michael–aldol condensation . This method involves the use of organocatalysts to achieve high enantioselectivity and yield. Another method involves the use of Horner-Wadsworth-Emmons and Friedel-Crafts reactions as key steps . Industrial production methods for this compound typically involve large-scale synthesis using these established synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Galbulin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .

Scientific Research Applications

Chemical Synthesis

Total Synthesis of Galbulin
The total synthesis of (+)-galbulin has been achieved using a series of chemical reactions that highlight its complex structure. The synthesis process typically involves eight steps starting from commercially available 4-veratraldehyde, achieving a yield of 15% with an enantiomeric excess of 99% . Key steps in this synthesis include:

  • Asymmetric Tandem Addition : Utilizing a chiral 2-oxazoline-substituted naphthalene.
  • Pd-Catalyzed Stereospecific Decarboxylative γ-Arylation : This step is crucial for introducing specific functional groups.
  • Anti-Markovnikov Hydromethylation : This reaction helps in constructing the final structure of this compound.

Biological Activities

Antioxidant Properties
this compound exhibits significant antioxidant activity, which is essential in combating oxidative stress in biological systems. Its ability to scavenge free radicals has implications for developing therapeutic agents aimed at conditions associated with oxidative damage.

Antidiabetic Effects
Research has indicated that phenolic compounds, including this compound, can positively influence glucose homeostasis. Studies suggest that these compounds may improve insulin sensitivity and reduce blood sugar levels, making them potential candidates for managing diabetes .

Pharmacological Applications

Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. The mechanisms by which this compound exerts its effects include inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects
this compound's neuroprotective properties have been investigated in models of neurodegenerative diseases. It may help reduce neuronal damage by modulating inflammatory responses and protecting against excitotoxicity .

Material Science Applications

Nanotechnology and Drug Delivery
this compound's structural features make it a suitable candidate for applications in nanotechnology. Research indicates that phenolic compounds can be utilized to engineer nanoparticles for targeted drug delivery systems. These systems can enhance the solubility and bioavailability of therapeutic agents while minimizing side effects .

Case Studies

Study Focus Area Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study BAntidiabetic EffectsShowed improved insulin sensitivity in diabetic models.
Study CAnticancer ActivityInhibited proliferation in breast and prostate cancer cell lines.
Study DNeuroprotectionReduced neuronal damage in models of Alzheimer's disease.
Study ENanotechnologyDeveloped nanoparticles using this compound for targeted drug delivery with enhanced efficacy.

Mechanism of Action

The mechanism of action of Galbulin involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. This compound also interacts with cellular signaling pathways that regulate cell growth and apoptosis, contributing to its antitumor activity .

Comparison with Similar Compounds

Galbulin is similar to other cyclolignans such as aristoligone and isothis compound . it is unique in its specific molecular structure and the particular biological activities it exhibits. For instance, while aristoligone also has antitumor properties, this compound’s antioxidant activity is more pronounced. This makes this compound a valuable compound for specific applications where both antioxidant and antitumor activities are desired .

Biological Activity

Galbulin, a naturally occurring lignan, has garnered attention for its potential biological activities. This compound is primarily derived from the plant Galbulimima belgraveana, known for its traditional medicinal uses. Recent research has focused on elucidating its pharmacological properties, particularly in the context of oxidative stress and inflammation.

Chemical Structure and Synthesis

The total synthesis of (+)-galbulin has been achieved using commercially available 4-veratraldehyde, yielding approximately 15% with an enantiomeric excess of 99% over eight synthetic steps. This synthesis pathway has been crucial for facilitating further biological studies and understanding the compound's mechanisms of action .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is primarily attributed to its ability to scavenge free radicals. Studies have shown that it can effectively reduce intracellular reactive oxygen species (iROS) levels in various cell lines, including mesangial cells and hepatic cells. The following table summarizes some key findings related to its antioxidant effects:

Cell Type Concentration (μM) Effect
Mesangial Cells1↓ iROS level
HepG2 Cells50-100↓ iROS level, ↑ GSH/GSSG level
C2C12 Cells200↓ iROS level, ↑ AMPK, ↑ Bcl-2/Bax

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has demonstrated anti-inflammatory effects. It inhibits the activation of pro-inflammatory pathways in macrophages and other immune cells. For instance, in LPS-stimulated RAW 264.7 macrophages, this compound significantly decreased iROS levels and modulated the expression of key inflammatory markers .

Cytotoxicity and Apoptosis

Research indicates that this compound can induce apoptosis in cancer cell lines. In a study involving HT-29 colorectal cancer cells, treatment with this compound resulted in a reduction of cell viability and increased apoptotic markers. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and death.

Case Study 1: Hepatoprotective Effects

A notable case study investigated the hepatoprotective effects of this compound against CCl4-induced hepatotoxicity in rat models. The results indicated that treatment with this compound significantly reduced liver enzyme levels (GPT) and lipid peroxidation markers compared to untreated controls. This suggests a protective role against liver damage.

Case Study 2: Neuroprotective Effects

Another case study focused on the neuroprotective potential of this compound in PC12 cells subjected to oxidative stress. The findings revealed that this compound treatment led to decreased levels of malondialdehyde (MDA) and increased antioxidant enzyme activities, indicating its potential utility in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying Galbulin in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV-Vis or tandem mass spectrometry (MS/MS) are standard for isolating and characterizing this compound. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical. Researchers should validate these methods using spiked samples to assess recovery rates (≥80%) and limit of detection (LOD < 0.1 ng/mL) .
  • Example Workflow :

StepTechniqueKey Parameters
1ExtractionLiquid-liquid partitioning (ethyl acetate, pH 7.4)
2SeparationHPLC (C18 column, acetonitrile/water gradient)
3DetectionMS/MS (Q-TOF, m/z 250–600)

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Cell-based assays using human cancer cell lines (e.g., MCF-7, HepG2) are common for cytotoxicity studies. Researchers should standardize protocols by controlling cell passage number, serum concentration, and incubation time (typically 48–72 hours). Dose-response curves must include at least six concentrations (e.g., 0.1–100 μM) with triplicate measurements to calculate IC₅₀ values reliably .

Q. What are the key parameters for optimizing this compound synthesis in laboratory settings?

  • Methodological Answer : Critical parameters include reaction temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., palladium on carbon for hydrogenation). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 substrate:catalyst). Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Advanced Research Questions

Q. How should dose-response studies be designed to address variability in this compound’s IC₅₀ values across studies?

  • Methodological Answer : Implement a standardized pre-treatment protocol (e.g., serum starvation for 24 hours) to minimize cellular heterogeneity. Use nonlinear regression models (e.g., Hill equation) to fit dose-response data, and report 95% confidence intervals. Cross-validate results with orthogonal assays (e.g., ATP viability vs. apoptosis markers) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration-time curves) and tissue distribution. Use knock-in animal models to evaluate target engagement. Employ meta-analysis to reconcile discrepancies: for example, if in vitro IC₅₀ is 10 μM but in vivo efficacy requires 50 mg/kg dosing, assess metabolic stability via liver microsome assays .

Q. What computational strategies predict this compound’s molecular targets and binding modes?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) can predict binding affinities to putative targets (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) for kinetic analysis (kₐ, kᵢ) and competitive binding assays. Curate datasets from PubChem and ChEMBL to train machine learning models for off-target prediction .

Data Contradiction & Validation

Q. How should conflicting reports about this compound’s antioxidant vs. pro-oxidant effects be analyzed?

  • Methodological Answer : Systematically compare experimental conditions:

VariableAntioxidant StudyPro-Oxidant Study
Cell TypeNormal fibroblastsCancer cells
Concentration1–10 μM50–100 μM
AssayDPPH radical scavengingROS fluorescence
Triangulate findings using electron paramagnetic resonance (EPR) to directly measure free radical interactions .

Literature Review & Reproducibility

Q. What strategies ensure reproducibility when replicating this compound studies from literature?

  • Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Request raw data from authors via repositories like Figshare. Replicate key experiments under identical conditions (e.g., cell line authentication, solvent batch). Use statistical power analysis (G*Power) to confirm sample sizes .

Ethical & Reporting Standards

  • Data Transparency : Deposit spectral data (NMR, MS) in public databases (e.g., ChemSpider) with unique identifiers .
  • Conflict Disclosure : Declare all funding sources and potential biases in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galbulin
Reactant of Route 2
Reactant of Route 2
Galbulin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.